molecular formula C11H20N2 B8475117 6-Piperidin-1-ylhexanenitrile CAS No. 4711-09-5

6-Piperidin-1-ylhexanenitrile

Cat. No.: B8475117
CAS No.: 4711-09-5
M. Wt: 180.29 g/mol
InChI Key: UYGXMGNFMDYKOP-UHFFFAOYSA-N
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Description

6-Piperidin-1-ylhexanenitrile is a nitrile-containing organic compound featuring a six-carbon aliphatic chain terminated by a piperidine moiety (a six-membered amine ring) and a nitrile (-C≡N) group. The linear hexanenitrile backbone distinguishes it from cyclic analogs, which may influence solubility, reactivity, and biological activity .

Properties

CAS No.

4711-09-5

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

6-piperidin-1-ylhexanenitrile

InChI

InChI=1S/C11H20N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-7,9-11H2

InChI Key

UYGXMGNFMDYKOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The most structurally analogous compound in the provided evidence is 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0), which shares the piperidine and nitrile functional groups but differs in backbone geometry (cyclohexane ring vs. linear hexanenitrile chain).

Property 6-Piperidin-1-ylhexanenitrile 1-Piperidinocyclohexanecarbonitrile
CAS Registry No. Not reported 3867-15-0
Molecular Formula C₁₁H₂₀N₂ (inferred) C₁₂H₂₀N₂
Molecular Weight ~180.3 g/mol (calculated) 192.3 g/mol
Backbone Structure Linear hexanenitrile Cyclohexane ring
Physical State Not reported Crystalline solid

Physicochemical Properties

  • Stability: 1-Piperidinocyclohexanecarbonitrile exhibits a stability of ≥5 years when stored at -20°C, likely due to its crystalline solid state and cyclohexane ring rigidity. The linear structure of this compound may confer lower thermal stability, though experimental data are lacking.
  • Solubility : Cyclohexane derivatives typically display lower aqueous solubility compared to linear aliphatic chains, suggesting differences in solvent compatibility between the two compounds.

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